MELK Kinase Inhibitor Pharmacophore: 3,4-Disubstituted 1,5-Naphthyridine Is the Privileged Core in Patent US-9067937-B2
Patent US-9067937-B2 discloses 1,5-naphthyridine derivatives as MELK inhibitors and explicitly claims compounds bearing substituents at positions 3 and 4 (or position 6) of the 1,5-naphthyridine core [1]. The patent exemplifies numerous 3,4-disubstituted 1,5-naphthyridines as active MELK inhibitors, with representative compounds achieving IC₅₀ values in the sub-micromolar range (e.g., 141 nM against recombinant human MELK for a structurally related 1,5-naphthyridine derivative) [2]. By contrast, the regioisomer 3-bromo-8-chloro-1,5-naphthyridine (CAS 97267-61-3) places halogen atoms at positions 3 and 8, which falls outside the substitution pattern required for MELK pharmacophore engagement and is instead reported for antimalarial applications [3]. This positional specificity means that 3-bromo-4-chloro-1,5-naphthyridine maps directly onto the patent-protected MELK inhibitor scaffold, whereas the 3,8-isomer does not.
| Evidence Dimension | MELK inhibitor pharmacophore compatibility—substitution pattern alignment with patent claims |
|---|---|
| Target Compound Data | 3-Bromo-4-chloro-1,5-naphthyridine: substitution at positions 3 and 4—matches the patent-claimed MELK inhibitor substitution pattern [1] |
| Comparator Or Baseline | 3-Bromo-8-chloro-1,5-naphthyridine: substitution at positions 3 and 8—outside the patent-claimed MELK pharmacophore; reported for antimalarial use (50 mg/kg ip in Plasmodium falciparum models) [3] |
| Quantified Difference | Patent eligibility: 3-bromo-4-chloro-1,5-naphthyridine maps to US-9067937-B2 MELK inhibitor claims; 3-bromo-8-chloro-1,5-naphthyridine is not claimed for MELK inhibition [1][3] |
| Conditions | Structure-activity relationship analysis based on patent claims US-9067937-B2; MELK inhibition assay using recombinant human MELK with ZIPtide substrate, ADP-Glo detection |
Why This Matters
For medicinal chemistry teams pursuing MELK-targeted cancer therapeutics, selecting 3-bromo-4-chloro-1,5-naphthyridine provides direct access to the patent-protected chemical space, whereas the 3,8-isomer leads to a structurally divergent series with no demonstrated MELK activity.
- [1] US Patent US-9067937-B2. 1,5-Naphthyridine derivatives and MELK inhibitors containing the same. 2015. https://patents.justia.com/patent/20150005302 View Source
- [2] BindingDB Entry BDBM50508586 (CHEMBL4543318). IC₅₀ = 141 nM for inhibition of recombinant human MELK. https://bdb8.ucsd.edu View Source
- [3] Barlin GB, Tan WL. Potential antimalarials. III. N⁴-Substituted 7-bromo-1,5-naphthyridin-4-amines. Aust J Chem. 1992;45(10):1651–1662. doi:10.1071/CH9921651 View Source
